- Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl Chlorides, ChemCatChem, 2020, 12(16), 4034-4037

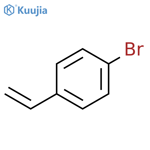

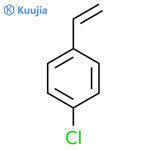

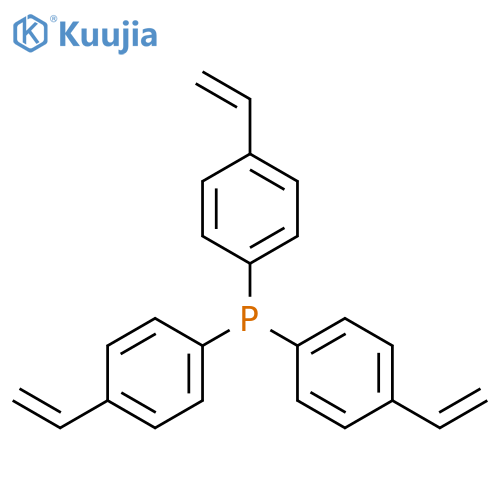

Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)

95705-40-1 structure

Productnaam:Phosphine, tris(4-ethenylphenyl)-

CAS-nummer:95705-40-1

MF:C24H21P

MW:340.397307157516

MDL:MFCD32632562

CID:4524967

PubChem ID:87621750

Phosphine, tris(4-ethenylphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

-

- Phosphine, tris(4-ethenylphenyl)-

- Phosphine, tris(4-?ethenylphenyl)?-

- Tris(4-vinylphenyl)phosphine

- Tris(4-vinylphenyl)phosphane

- Phosphine, tris(p-vinylphenyl)- (7CI)

- Tris(4-ethenylphenyl)phosphine (ACI)

- Tris(4-vinphenyl)phosphane

- SCHEMBL4105987

- MFCD32632562

- YSZC584

- AC8806

- tris(4-ethenylphenyl)phosphane

- 95705-40-1

- CS-0182965

- AKOS040769010

- SY262706

-

- MDL: MFCD32632562

- Inchi: 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2

- InChI-sleutel: DJLBVUYUIACDIU-UHFFFAOYSA-N

- LACHT: C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1

Berekende eigenschappen

- Exacte massa: 340.138087668g/mol

- Monoisotopische massa: 340.138087668g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 25

- Aantal draaibare bindingen: 6

- Complexiteit: 362

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 6.9

- Topologisch pooloppervlak: 0Ų

Phosphine, tris(4-ethenylphenyl)- Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-100mg |

Tris(4-vinylphenyl)phosphane |

95705-40-1 | 98% | 100mg |

¥831.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-250mg |

Tris(4-vinylphenyl)phosphane |

95705-40-1 | 98% | 250mg |

¥1186.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-5g |

Tris(4-vinylphenyl)phosphane |

95705-40-1 | 98% | 5g |

¥16200.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-1g |

Tris(4-vinylphenyl)phosphane |

95705-40-1 | 98% | 1g |

¥3274.00 | 2024-04-23 | |

| Ambeed | A1494245-1g |

Tris(4-vinylphenyl)phosphane |

95705-40-1 | 95% | 1g |

$390.0 | 2025-02-21 | |

| AstaTech | AC8806-0.25/G |

TRIS(4-VINYLPHENYL)PHOSPHINE |

95705-40-1 | 95% | 0.25g |

$385 | 2023-09-19 | |

| Ambeed | A1494245-100mg |

Tris(4-vinylphenyl)phosphane |

95705-40-1 | 95% | 100mg |

$105.0 | 2025-02-21 | |

| 1PlusChem | 1P024XNI-1g |

TRIS(4-VINYLPHENYL)PHOSPHINE |

95705-40-1 | 98% | 1g |

$332.00 | 2024-04-19 | |

| AstaTech | AC8806-1/G |

TRIS(4-VINYLPHENYL)PHOSPHINE |

95705-40-1 | 95% | 1g |

$770 | 2023-09-19 | |

| Ambeed | A1494245-250mg |

Tris(4-vinylphenyl)phosphane |

95705-40-1 | 95% | 250mg |

$176.0 | 2025-02-21 |

Phosphine, tris(4-ethenylphenyl)- Productiemethode

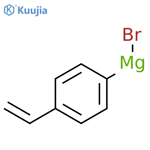

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt

1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride

Referentie

- Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydes, Chemical Communications (Cambridge, 2019, 55(91), 13721-13724

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, 40 °C

1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2, Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Phosphorus trichloride ; 12 h, cooled

1.3 Reagents: Ammonium chloride

1.2 Reagents: Phosphorus trichloride ; 12 h, cooled

1.3 Reagents: Ammonium chloride

Referentie

- Phosphorus-containing amorphous pure organic room-temperature phosphorescent materials, European Polymer Journal, 2020, 141,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pair, Nature Communications, 2019, 10(1), 1-8

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 10 min, rt

1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C

1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt

1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C

1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt

Referentie

- Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPs, Catalysis Science & Technology, 2018, 8(5), 1454-1467

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride

Referentie

- Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of Olefins, Organic Letters, 2019, 21(7), 2147-2150

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 70 °C; 2 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt

1.3 Reagents: Water ; rt

1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt

1.3 Reagents: Water ; rt

Referentie

- A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with Methanol, Industrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, rt; 4 h, rt

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymers, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min; 1 h, -78 °C

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.3 Reagents: Hydrochloric acid

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.3 Reagents: Hydrochloric acid

Referentie

- A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenes, Chemical Communications (Cambridge, 2022, 58(58), 8093-8096

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous Frameworks, ChemCatChem, 2020, 12(12), 3285-3289

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Magnesium Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 0 °C; 4 h, rt

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen Reaction, Advanced Synthesis & Catalysis, 2019, 361(24), 5695-5703

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran

1.2 rt; 1 h, rt

1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 rt; 1 h, rt

1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt

1.4 Reagents: Ammonium chloride Solvents: Water

Referentie

- Porous organic polymers as heterogeneous ligands for highly selective hydroacylation, Organic Chemistry Frontiers, 2019, 6(16), 2964-2967

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 1 - 2 h, rt

1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic Polymer, Organic Letters, 2018, 20(16), 5023-5026

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt

1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic Flow, Industrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers composite, Applied Catalysis, 2019, 587,

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 60 °C; 1 h, 60 °C; 60 °C → rt

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactions, New Journal of Chemistry, 2023, 47(15), 7410-7415

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Magnesium , Phosphorus trichloride Solvents: Diethyl ether ; 2.5 h, rt

Referentie

- An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefins, Chemical Communications (Cambridge, 2021, 57(4), 472-475

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, -78 °C

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt

1.3 Reagents: Water ; rt

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt

1.3 Reagents: Water ; rt

Referentie

- Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligand, RSC Advances, 2020, 10(49), 29263-29267

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of Alkynes, Chemistry - An Asian Journal, 2019, 14(1), 149-154

Synthetic Routes 21

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Ammonium chloride

1.2 Reagents: Ammonium chloride

Referentie

- Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditions, Polymers (Basel, 2022, 14(13),

Synthetic Routes 22

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride , Ammonium chloride Solvents: Water

Referentie

- Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditions, Applied Catalysis, 2021, 293,

Synthetic Routes 23

Reactievoorwaarden

Referentie

- Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformation, Chemical Communications (Cambridge, 2019, 55(62), 9180-9183

Synthetic Routes 24

Reactievoorwaarden

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 0 °C

1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),

Phosphine, tris(4-ethenylphenyl)- Raw materials

Phosphine, tris(4-ethenylphenyl)- Preparation Products

Phosphine, tris(4-ethenylphenyl)- Gerelateerde literatuur

-

Yizhu Lei,Zaifei Chen,Guosong Lan,Renshu Wang,Xiao-Yu Zhou New J. Chem. 2020 44 3681

-

Zuyu Liang,Jianbin Chen,Xin Chen,Kai Zhang,Jinhe Lv,Haowen Zhao,Guoying Zhang,Congxia Xie,Lingbo Zong,Xiaofei Jia Chem. Commun. 2019 55 13721

-

Pramod Kumar,Animesh Das,Biplab Maji Org. Biomol. Chem. 2021 19 4174

-

Rao Tao,Xiangran Ma,Xinlei Wei,Yinghua Jin,Li Qiu,Wei Zhang J. Mater. Chem. A 2020 8 17360

-

Ting Zhou,Xingye Huang,Ning Ding,Zheng Lin,Ying Yao,Jia Guo Chem. Soc. Rev. 2022 51 237

95705-40-1 (Phosphine, tris(4-ethenylphenyl)-) Gerelateerde producten

- 40538-11-2(Diphenyl(p-vinylphenyl)phosphine)

- 175135-36-1(2-(4-(4-Chlorobenzyl)OxyPhenyl)Acetonitrile)

- 1368690-24-7(1-(7-methoxy-1H-indol-3-yl)ethan-1-amine)

- 927803-35-8(2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid)

- 1198058-39-7(2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate)

- 1868643-41-7(3-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-amine)

- 851790-58-4(1-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methylpiperidine-4-carboxamide)

- 1537140-12-7(5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-4-amine)

- 2228476-10-4(3-(4-ethynylphenyl)-3-hydroxypropanoic acid)

- 2375262-32-9(3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-

Zuiverheid:99%/99%

Hoeveelheid:250mg/1g

Prijs ($):158.0/351.0